Carnidazole hydrochloride

Description

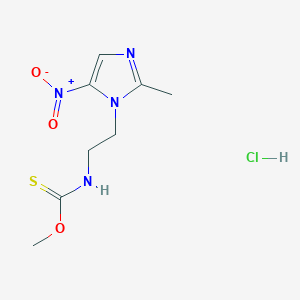

Contextualizing Carnidazole (B1668451) Hydrochloride as a Nitroimidazole Compound

Carnidazole hydrochloride is a salt form of carnidazole, a synthetic compound belonging to the nitroimidazole class. medkoo.com This class of drugs is recognized in scientific research for its antimicrobial properties, particularly against anaerobic bacteria and protozoa. ontosight.ai The core structure of these compounds features a nitro group attached to an imidazole (B134444) ring, which is fundamental to their biological activity. ontosight.aiontosight.ai

The mechanism of action, a key area of academic inquiry, involves the reduction of the nitro group within the target microorganism. ontosight.ai This process, occurring under anaerobic conditions, is facilitated by proteins like pyruvate-ferredoxin oxidoreductase. nih.gov The reduction leads to the formation of cytotoxic intermediates and free radicals. ontosight.ai These reactive molecules can then induce damage to microbial DNA and other crucial macromolecules, ultimately causing cell death. ontosight.aiontosight.ai Carnidazole is one of several 5-nitroimidazole compounds, including metronidazole (B1676534), tinidazole (B1682380), and ornidazole (B1677491), that have been evaluated in comparative research studies for their activity against various microorganisms. medkoo.comnih.gov The hydrochloride salt form of carnidazole enhances its solubility and stability, making it more suitable for certain research and pharmaceutical formulation studies. ontosight.ai

Research Nomenclature and Associated Codes

In academic literature and chemical databases, this compound is identified by a variety of names, codes, and numbers to ensure precise identification. The compound itself, carnidazole, is distinct from its hydrochloride salt, and each has unique identifiers.

| Identifier Type | This compound | Carnidazole (Free Base) |

|---|---|---|

| IUPAC Name | O-methyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamothioate hydrochloride medkoo.com | O-methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate nih.gov |

| CAS Number | 55455-75-9 medkoo.com | 42116-76-7 medkoo.comsigmaaldrich.com |

| Research Codes | R 28,096, R-28096 medkoo.comontosight.aiontosight.ai | R 25831, R-25,831 ontosight.ainih.govwikipedia.org |

| UNII (Unique Ingredient Identifier) | G0I5C2CC38 ontosight.ai | RH5KI819JG ontosight.ainih.gov |

| Chemical Formula | C₈H₁₂N₄O₃S.ClH nih.gov | C₈H₁₂N₄O₃S nih.govsigmaaldrich.com |

| Molecular Weight | 280.73 g/mol medkoo.comnih.gov | 244.27 g/mol sigmaaldrich.comwikipedia.org |

| ChEMBL ID | N/A | CHEMBL135000 ontosight.ainih.gov |

Overview of Academic Research Areas and Applications

Academic research on this compound primarily focuses on its antiprotozoal activity, its use in analytical chemistry, and investigations into its fundamental chemical properties.

A significant body of research investigates its efficacy against protozoal infections, particularly trichomoniasis. medkoo.com It has been studied extensively as a treatment for Trichomonas gallinae in pigeons and other birds. wikipedia.orgmdpi.comresearchgate.net Research in this area often involves comparative studies with other nitroimidazoles to assess relative potency and the potential for resistant strains. researchgate.netncats.io Studies have explored its effectiveness in both naturally occurring and experimentally induced infections. mdpi.com

In the field of analytical chemistry, carnidazole is used as an analytical reference standard. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This application is crucial for the development and validation of methods to detect and quantify its residues in various matrices. For example, research has been published on methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine its presence in food products like eggs. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Other analytical applications include its use in environmental sample analysis, such as testing water for its presence using techniques like dispersive liquid-liquid microextraction followed by micellar electrokinetic chromatography. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Furthermore, the fundamental physicochemical properties of carnidazole are a subject of academic study. Research has been conducted on its crystal structure using techniques like synchrotron X-ray powder diffraction to compare different polymorphic forms. medkoo.comsigmaaldrich.com Deuterium-labeled carnidazole (carnidazole-d3) is also utilized in research to study its metabolic pathways and pharmacokinetics, taking advantage of the kinetic isotope effect for tracing purposes in mass spectrometry. smolecule.com

Structure

3D Structure of Parent

Properties

CAS No. |

55455-75-9 |

|---|---|

Molecular Formula |

C8H13ClN4O3S |

Molecular Weight |

280.73 g/mol |

IUPAC Name |

O-methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate;hydrochloride |

InChI |

InChI=1S/C8H12N4O3S.ClH/c1-6-10-5-7(12(13)14)11(6)4-3-9-8(16)15-2;/h5H,3-4H2,1-2H3,(H,9,16);1H |

InChI Key |

RIUCUZVIVKJIFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Mechanistic Investigations of Carnidazole Hydrochloride Action

Elucidation of Nitro Group Reductive Bioactivation Pathways

The cornerstone of carnidazole (B1668451) hydrochloride's efficacy lies in the reductive activation of its 5-nitro group. This process is not spontaneous but is catalyzed by enzymatic systems unique to anaerobic and microaerophilic organisms, which possess low redox potential electron-transport proteins.

Formation of Reactive Intermediates within Target Microorganisms

The bioactivation of carnidazole is initiated by the transfer of an electron to its nitro group, a reaction that predominantly occurs within an anaerobic environment. In protozoa such as Trichomonas gallinae (causative agent of avian trichomoniasis), this process is largely mediated by the enzyme pyruvate (B1213749):ferredoxin oxidoreductase (PFOR). nih.govmdpi.com PFOR is a key enzyme in the energy metabolism of these organisms, responsible for the oxidative decarboxylation of pyruvate. During this reaction, electrons are transferred to ferredoxin, a small, iron-sulfur protein with a sufficiently low redox potential to reduce the nitro group of carnidazole. mdpi.com

This single-electron transfer results in the formation of a nitro radical anion (NO₂⁻), which is the initial and pivotal reactive intermediate. nih.gov This radical anion is a short-lived species. Under anaerobic conditions, it can undergo further reduction to generate other highly reactive nitrogen species, such as nitroso and hydroxylamine (B1172632) derivatives. It is these subsequent, more reduced intermediates that are believed to be the primary cytotoxic agents responsible for the observed antimicrobial effects. nih.gov

Mechanisms of Microbial Macromolecular Damage, Including DNA Interaction

The highly reactive intermediates generated from the reduction of carnidazole hydrochloride are indiscriminate in their targets and can cause widespread damage to cellular macromolecules, which is ultimately lethal to the microorganism. The primary target of these cytotoxic metabolites is thought to be the parasite's DNA. mdpi.comnih.gov

The interaction with DNA can occur through various mechanisms. The reactive intermediates can cause strand breaks, base modifications, and the formation of adducts, thereby disrupting DNA replication and transcription. This interference with nucleic acid synthesis effectively halts cell division and leads to cell death. mdpi.com While the formation of specific carnidazole-DNA adducts has not been explicitly detailed in the available literature, the known reactivity of nitroimidazole metabolites strongly supports this as a primary mechanism of action.

Influence of Oxygen Levels and Anoxic Conditions on Nitroimidazole Activity

The efficacy of this compound is profoundly influenced by the ambient oxygen concentration. The requirement for an anaerobic or at least microaerophilic environment for its activation is a defining characteristic of 5-nitroimidazole compounds.

Under aerobic conditions, the nitro radical anion, the initial product of the reductive activation, is rapidly re-oxidized back to the parent nitro compound. This futile cycling involves the transfer of the electron from the nitro radical anion to molecular oxygen, generating a superoxide (B77818) anion (O₂⁻). This process not only prevents the formation of the more cytotoxic downstream metabolites but also regenerates the inactive parent drug. Consequently, in the presence of sufficient oxygen, the concentration of the toxic intermediates remains too low to exert a significant antimicrobial effect.

This oxygen-dependent activity is the basis for the selective toxicity of carnidazole against anaerobic organisms, as aerobic host cells lack the low-redox-potential pathways necessary for efficient reductive activation and are in an oxygen-rich environment that would inhibit the process.

Interactions with Specific Biochemical Pathways in Target Pathogens

The action of this compound is intimately linked with the unique energy metabolism of anaerobic protozoa like Trichomonas. The primary site of drug activation and metabolic interaction is the hydrogenosome, a membrane-bound organelle found in some anaerobic eukaryotes that is functionally analogous to the mitochondria of aerobic organisms. nih.govplos.orgnih.gov

The key interaction is with the pyruvate metabolic pathway within the hydrogenosome. As previously mentioned, the enzyme pyruvate:ferredoxin oxidoreductase (PFOR) plays a central role. nih.govmdpi.com By accepting electrons from ferredoxin, which is reduced by PFOR during pyruvate oxidation, carnidazole effectively acts as a terminal electron acceptor, diverting electrons from their natural physiological pathways. This not only leads to the production of cytotoxic intermediates but may also disrupt the normal energy metabolism of the parasite.

Recent research on other nitroimidazoles in Trichomonas has also implicated another enzyme, thioredoxin reductase, in their activation, suggesting a potential alternative or complementary pathway to the PFOR-ferredoxin system. nih.gov This flavin enzyme could also contribute to the reduction of the nitro group, leading to the formation of reactive species. Therefore, carnidazole's interaction with the target pathogen is likely focused on disrupting the delicate redox balance and key metabolic chokepoints within the hydrogenosome.

The table below summarizes the key enzymes and pathways involved in the bioactivation of 5-nitroimidazoles, a process central to the action of this compound.

| Enzyme/Protein | Location | Role in Bioactivation of this compound | Consequence of Interaction |

| Pyruvate:ferredoxin oxidoreductase (PFOR) | Hydrogenosome | Catalyzes the oxidative decarboxylation of pyruvate, providing electrons for the reduction of ferredoxin. | Indirectly facilitates the reduction of carnidazole. |

| Ferredoxin | Hydrogenosome | A low-redox-potential electron carrier that directly transfers an electron to the nitro group of carnidazole. | Formation of the initial nitro radical anion. |

| Thioredoxin Reductase | Cytosol/Hydrogenosome | A potential alternative enzyme capable of reducing the nitro group of 5-nitroimidazoles. | Contributes to the pool of reactive intermediates. |

The following table outlines the sequential steps in the reductive bioactivation of this compound and the subsequent cellular damage.

| Step | Process | Key Molecules Involved | Outcome |

| 1 | Entry into the cell | This compound | Passive diffusion into the target microorganism. |

| 2 | Reductive Activation | PFOR, Ferredoxin | The nitro group is reduced to a nitro radical anion. |

| 3 | Formation of Cytotoxic Intermediates | Nitro radical anion | Further reduction to nitroso, hydroxylamine, and other reactive nitrogen species. |

| 4 | Macromolecular Damage | Reactive intermediates, DNA, Proteins | Covalent binding to and oxidative damage of DNA and proteins, leading to loss of function. |

| 5 | Cell Death | Disrupted cellular processes | Inhibition of DNA synthesis, protein synthesis, and energy metabolism, resulting in cell death. |

Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Synthetic Routes for Carnidazole (B1668451) Hydrochloride

The synthesis of Carnidazole has been a subject of interest since its development. The historical and contemporary routes to obtain this compound, and its hydrochloride salt, primarily revolve around the construction of the core 2-methyl-5-nitroimidazole (B138375) structure followed by the addition of the side chain containing the thiocarbamate group.

A key historical synthetic route for Carnidazole was patented by Janssen Pharmaceutica. This method starts with 1,2-dimethyl-5-nitroimidazole medchemexpress.com. The synthesis proceeds through a series of reactions to introduce the ethylamine (B1201723) side chain at the N-1 position of the imidazole (B134444) ring, which is then reacted to form the thiocarbamate moiety. A described synthesis involves the reaction of 1,2-dimethyl-5-nitroimidazole with 1-benzoylaziridine, which upon treatment with hydrobromic acid, yields 2-(2-methyl-5-nitroimidazol-1-yl)ethan-1-amine. The final step involves the reaction of this amine intermediate with O-methylcarbonochloridothioate to produce Carnidazole nih.gov.

Contemporary synthetic strategies often focus on improving yield, purity, and environmental safety. While the fundamental approach of building the molecule from a pre-formed nitroimidazole ring remains common, modifications in reagents, catalysts, and reaction conditions are areas of modern research. These may include the use of more efficient coupling agents for the formation of the thiocarbamate linkage or greener solvent systems. The synthesis of various 2-methyl-5-nitroimidazole derivatives often involves the reaction of the parent imidazole with different electrophiles to introduce functionality at the N-1 position researchgate.net.

Table 1: Key Intermediates in the Synthesis of Carnidazole

| Intermediate | Chemical Name | Role in Synthesis |

| 1,2-Dimethyl-5-nitroimidazole | 1,2-Dimethyl-5-nitro-1H-imidazole | Starting material in the historical patented route. |

| 2-(2-Methyl-5-nitroimidazol-1-yl)ethan-1-amine | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanamine | Key intermediate formed after side-chain introduction. |

| O-Methylcarbonochloridothioate | O-Methyl chlorothioformate | Reagent for introducing the O-methyl thiocarbamate moiety. |

General Chemical Reactions Pertinent to the Carnidazole Hydrochloride Structural Class

The chemical reactivity of this compound is largely dictated by its three main components: the nitroimidazole ring, the nitro group at the C5 position, and the thiocarbamate side chain.

Oxidation Pathways and their Impact on Biological Activity

The nitroimidazole ring system can be susceptible to oxidation, although the nitro group itself is an electron-withdrawing group and deactivates the ring towards electrophilic attack. Oxidative degradation of 5-nitroimidazoles can occur under certain conditions, potentially affecting their biological activity. Studies on related 5-nitroimidazoles have shown that under oxidative stress, degradation can occur, sometimes leading to the formation of 2-methyl-5-nitroimidazole as a degradation product mdpi.com.

The impact of oxidation on the biological activity of Carnidazole is significant. The antiprotozoal activity of nitroimidazoles is intrinsically linked to the reduced state of the nitro group. Therefore, oxidation of the molecule, particularly at sites that would hinder the reduction of the nitro group, would likely lead to a decrease or loss of efficacy. For instance, oxidative metabolism in the target organism or host could represent a deactivation pathway. The biological activity of metronidazole (B1676534), a related compound, is affected by its oxidative metabolism, with its oxidized metabolites showing reduced activity compared to the parent drug mdpi.com. While specific studies on the oxidative pathways of Carnidazole are not extensively detailed in the provided results, the general principles of nitroimidazole chemistry suggest that maintaining the integrity of the nitro group is crucial for its therapeutic effect.

Reduction Mechanisms of the Nitro Group and Efficacy Considerations

The biological efficacy of Carnidazole, like other 5-nitroimidazoles, is critically dependent on the reductive activation of its nitro group. This process is central to its mechanism of action against anaerobic protozoa such as Trichomonas gallinae nih.govunimib.itmdpi.com.

Under the anaerobic or microaerophilic conditions present in the target organisms, the nitro group of Carnidazole undergoes a series of one-electron reductions. This process is catalyzed by low-redox-potential electron-transfer proteins, such as ferredoxin, which are present in these organisms nih.gov. The reduction of the nitro group leads to the formation of a short-lived, highly reactive nitro radical anion and other reduced cytotoxic intermediates, including nitroso and hydroxylamine (B1172632) derivatives nih.gov.

These reactive species are capable of damaging cellular macromolecules, including DNA, leading to strand breakage and ultimately cell death unimib.it. The selective toxicity of Carnidazole towards anaerobic organisms is due to their efficient nitroreductase systems, which are absent or less active in aerobic host cells. This ensures that the drug is primarily activated within the target parasite, minimizing damage to the host's tissues.

The efficacy of Carnidazole is therefore directly linked to the efficiency of this bioreductive process. Factors that enhance the reduction of the nitro group can potentiate its activity. The redox potential of the nitroimidazole is a key determinant of the rate of its reduction and, consequently, its biological activity nih.gov.

Table 2: Key Species in the Reductive Activation of Carnidazole

| Species | Description | Role in Efficacy |

| Nitro Radical Anion | A highly reactive radical formed by the one-electron reduction of the nitro group. | Initiates cellular damage. |

| Nitroso Intermediate | An intermediate formed during the multi-step reduction of the nitro group. | Contributes to cytotoxicity. |

| Hydroxylamine Derivative | A further reduced intermediate. | A key cytotoxic species that can damage DNA. |

Nucleophilic Substitution Reactions Involving the Thiocarbamate Moiety

The thiocarbamate moiety of Carnidazole, specifically the O-alkyl thiocarbamate group (-NH-C(=S)-O-CH3), presents a site for potential nucleophilic substitution reactions. The carbonyl-like carbon atom is electrophilic and can be attacked by nucleophiles.

Thiocarbamates are generally more reactive towards nucleophiles than their carbamate (B1207046) analogues due to the better leaving group ability of the thiol or thiolate compared to an alcohol or alkoxide. The reactivity of the thiocarbamate group can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles can potentially displace the methoxy (B1213986) group or lead to the hydrolysis of the thiocarbamate linkage.

Structure Activity Relationship Sar Studies of Carnidazole Hydrochloride

Impact of Structural Modifications on Antiprotozoal and Antibacterial Potency

The antimicrobial power of nitroimidazoles is highly sensitive to structural alterations. As a class, these compounds are bioreductive prodrugs, meaning their activity depends on the chemical reduction of the nitro group within the target organism mdpi.comnih.gov. General SAR studies on 2-nitroimidazoles have shown that substitutions at the 1- and 5-positions can significantly affect potency nih.gov. For instance, introducing alkyl, halide, or amide groups at these positions often results in poor activity, whereas vinyl substituents at the 5-position have been shown to increase potency against certain bacteria nih.gov.

Role of the Nitroimidazole Moiety in Microbial Enzyme Interactions

The cornerstone of carnidazole's antimicrobial action is the nitro group (NO2) on the imidazole (B134444) ring nih.gov. This moiety allows the compound to function as a prodrug, which is selectively activated within anaerobic or microaerophilic microbes mdpi.com. The activation process is catalyzed by microbial enzymes, such as nitroreductases, which are prevalent in these organisms and possess a sufficiently low redox potential to reduce the nitro group mdpi.com.

This bioactivation is a multi-step process. The nitro group undergoes a one-electron reduction to form a nitro radical anion nih.govresearchgate.net. In anaerobic environments, this highly reactive intermediate can undergo further reduction. A four-electron reduction process leads to the formation of a hydroxylamine (B1172632) derivative, which is a key cytotoxic species nih.gov. These reactive intermediates, including free radicals and electrophilic metabolites, can covalently bind to and damage critical cellular macromolecules, including DNA, RNA, and proteins nih.govmdpi.com. This interaction disrupts the DNA's helical structure, causes strand breakage, and inhibits nucleic acid synthesis, ultimately leading to microbial cell death . The dependence on low redox potential enzymes for activation makes this class of drugs, including carnidazole (B1668451), selectively toxic to anaerobic organisms over their mammalian hosts, whose cells operate at a higher redox potential nih.gov.

Positional Effects of Substituents on Pharmacological and Toxicological Activity

The specific placement of substituent groups on the imidazole ring has a profound effect on the activity and safety profile of nitroimidazole compounds.

The presence of a methyl group at the C-2 position is a common feature in many potent 5-nitroimidazole drugs, including metronidazole (B1676534) and tinidazole (B1682380) mdpi.comnih.gov. Research indicates that this C-2 methyl group plays a significant role in the compound's toxicological profile. For example, in some cases, the presence of a methyl group at C-2 can influence whether a compound exhibits genotoxic activity nih.gov. When the nitro group is at the C-5 position (as in carnidazole), the presence of a C-2 methyl group is associated with mutagenic potential in some related compounds nih.gov.

The position of the nitro group on the imidazole ring—either at the C-4 or C-5 position—is a critical determinant of the drug's biological properties. Carnidazole is a 5-nitroimidazole nih.gov.

5-Nitroimidazoles generally have a lower reduction potential compared to their 2- and 4-nitroimidazole (B12731) counterparts nih.gov. This lower potential means they require the highly reductive intracellular environment found in anaerobic microbes for activation nih.govmdpi.com. This property confers a high degree of selectivity, as mammalian cells typically lack the necessary low-potential redox systems to efficiently reduce 5-nitroimidazoles, resulting in reduced systemic toxicity nih.govmdpi.com.

Conversely, 4-nitroimidazoles have a higher reduction potential, making them more readily reduced nih.gov. Studies comparing the genotoxicity of different nitroimidazoles found that compounds with the nitro group at C-4 and a methyl group at C-2 were not genotoxic, unlike their C-5 nitro analogues nih.gov. This suggests that the positioning of the nitro group is a key factor in modulating the toxicological activity of the resulting reactive intermediates nih.gov.

| Feature | 4-Nitroimidazoles | 5-Nitroimidazoles (e.g., Carnidazole) | Reference |

|---|---|---|---|

| Reduction Potential | Higher (approx. +150 mV vs. 5-NI) | Lower | nih.gov |

| Activation Selectivity | Less selective, more easily reduced | More selective for anaerobic microbes | nih.gov |

| Genotoxicity (with C-2 Methyl) | Generally lower or not observed | Can be higher or present | nih.gov |

Specific functional groups are key modulators of a nitroimidazole's activity.

Methyl Group: As noted, the methyl group at the C-2 position has a significant impact. Studies have shown that when a CH3 group is present at C-2, the position of the NO2 group has a reduced influence on genotoxic activity in some contexts nih.gov. The absence of a C-2 methyl group can eliminate the differential genotoxicity observed between 4-NO2 and 5-NO2 isomers nih.gov. This indicates a complex interplay between the substituents at the C-2 and C-5 positions.

Oxidizable Groups: The introduction of oxidizable groups, for instance on the side chain at the N-1 position, can also affect the compound's biological profile nih.gov. Such groups can serve as anion receptors and alter the electronic properties and stability of the molecule and its metabolites, thereby influencing toxicological outcomes nih.gov. The carbamothioate group in carnidazole's side chain represents such a functional group that contributes to its unique pharmacological profile.

| C-2 Substituent | Nitro Group Position | Genotoxicity Observation | Reference |

|---|---|---|---|

| -CH3 | C-4 | Not genotoxic | nih.gov |

| -CH3 | C-5 | Known to be mutagenic in some analogues | nih.gov |

| -H (No substituent) | C-4 | Not genotoxic | nih.gov |

| -H (No substituent) | C-5 | Not genotoxic (similar to C-4 analogue) | nih.gov |

Efficacy Studies in in Vitro and Non Human Pathogen Models

In Vitro Antiprotozoal Efficacy Assessments

The primary therapeutic application of carnidazole (B1668451) is centered on its activity against protozoal infections. Laboratory studies have been crucial in defining its spectrum of activity and relative potency.

Carnidazole has been extensively studied for its efficacy against Trichomonas gallinae, the causative agent of avian trichomoniasis, commonly known as "canker" in pigeons and other birds. In vitro susceptibility tests are used to determine the Minimal Lethal Concentration (MLC) required to eliminate the parasite.

Research has demonstrated that the efficacy of carnidazole can vary significantly between different isolates of T. gallinae, particularly between nitroimidazole-sensitive and nitroimidazole-resistant strains. In a study evaluating the in vitro susceptibility of four T. gallinae isolates, three isolates obtained from wild birds were found to be sensitive to the five nitroimidazole drugs tested, including carnidazole. For these sensitive strains, the MLC for carnidazole was in the range of 0.97-7.81 µg/mL. nih.gov In contrast, an isolate from a racing pigeon that had proven resistant in vivo was also confirmed to be resistant in vitro. nih.gov For this resistant strain, the MLC of carnidazole was substantially higher, ranging from 93.75 to 500 µg/mL. nih.gov This indicates that while carnidazole is effective against susceptible strains, resistance can lead to a significant decrease in efficacy. nih.govmdpi.comnih.gov

| T. gallinae Isolate Type | Minimal Lethal Concentration (MLC) (µg/mL) |

|---|---|

| Nitroimidazole-Sensitive | 0.97 - 7.81 |

| Nitroimidazole-Resistant | 93.75 - 500 |

Philasterides dicentrarchi is a histophagous ciliate that can cause fatal scuticociliatosis in farmed fish like turbot and sea bass. nih.gov In an extensive in vitro screening of 52 potential antiprotozoal compounds, carnidazole was identified as one of 14 agents effective in killing all P. dicentrarchi ciliates within a 24-hour assay period. nih.govnih.gov

The study determined the minimum lethal concentration (MLC) for these effective compounds, which ranged from 0.8 to 100 ppm. The compounds, listed in descending order of efficacy, were niclosamide, oxyclozanide, bithionol (B75329) sulfoxide, toltrazuril, N-(2'-hydroxy-5'-chloro-benzoyl) 2-chloro-4-nitroaniline, furaltadone, doxycycline (B596269) hyclate, formalin, albendazole, carnidazole, pyrimethamine, quinacrine (B1676205) hydrochloride, and quinine (B1679958) sulfate. nih.govnih.gov This places carnidazole among the effective agents for controlling this aquatic pathogen in vitro, although it was not one of the most potent compounds tested. nih.gov

Comparative studies are essential for contextualizing the efficacy of an antimicrobial agent. For carnidazole, the most detailed comparative data comes from studies on Trichomonas gallinae.

In a study comparing five nitroimidazoles against both sensitive and resistant T. gallinae isolates, all tested drugs (carnidazole, dimetridazole, metronidazole (B1676534), ornidazole (B1677491), and ronidazole) showed similar high efficacy against the three sensitive isolates, with MLCs in the range of 0.97-7.81 µg/mL. nih.gov However, against the resistant isolate, there were notable differences in potency. Ronidazole (B806) was the most effective, with an MLC of 15.62-31.25 µg/mL, whereas carnidazole, dimetridazole, metronidazole, and ornidazole were significantly less effective, with MLCs ranging from 93.75 to 500 µg/mL. nih.gov This suggests that cross-resistance among nitroimidazoles exists in T. gallinae, but ronidazole may be more effective against certain resistant strains compared to carnidazole and metronidazole. nih.govmdpi.com

| Compound | Sensitive Isolates | Resistant Isolate |

|---|---|---|

| Carnidazole | 0.97 - 7.81 | 93.75 - 500 |

| Dimetridazole | 0.97 - 7.81 | 93.75 - 500 |

| Metronidazole | 0.97 - 7.81 | 93.75 - 500 |

| Ornidazole | 0.97 - 7.81 | 93.75 - 500 |

| Ronidazole | 0.97 - 7.81 | 15.62 - 31.25 |

Regarding Giardia lamblia, while direct comparisons involving carnidazole are lacking, studies on other nitroimidazoles show variance in their activity. For instance, one study found tinidazole (B1682380) to be 4.4 times more active than metronidazole against G. lamblia trophozoites in vitro. Another investigation identified ornidazole as the most effective among the 5-nitroimidazoles it tested. researchgate.netnih.gov

In Vitro Antibacterial Efficacy Against Anaerobic Bacterial Species

The 5-nitroimidazole class of compounds is characterized by its activity against anaerobic microorganisms, which includes both protozoa and bacteria. This activity is due to their mechanism of action, which involves the reduction of the nitro group by microbial proteins in anaerobic environments, leading to the production of cytotoxic radicals that damage microbial DNA.

While the class as a whole is known for its efficacy against a wide range of anaerobic bacteria, specific in vitro studies detailing the antibacterial spectrum and Minimum Inhibitory Concentration (MIC) values for carnidazole hydrochloride against various anaerobic bacterial species are not extensively documented in the reviewed scientific literature. Comparative studies on anaerobic bacteria have typically focused on other nitroimidazoles such as metronidazole, tinidazole, and ornidazole, detailing their potent activity against clinically important anaerobes like Bacteroides fragilis.

Mechanisms of Resistance to Carnidazole Hydrochloride and Nitroimidazoles

Molecular and Cellular Basis of Acquired Resistance in Pathogens

The primary mechanism of action for nitroimidazoles involves the reduction of their nitro group within the target pathogen, leading to the formation of cytotoxic radicals that damage DNA and other critical macromolecules. rsdjournal.org Consequently, the most common theme in acquired resistance is a deficiency in the activation of the prodrug. kdna.netnih.govsemanticscholar.org This is typically achieved through various enzymatic and cellular alterations that limit the conversion of the inactive drug into its toxic form.

Key molecular mechanisms of resistance include:

Decreased Drug Activation: Resistant cells often exhibit reduced activity of enzymes responsible for activating the nitroimidazole prodrug. kdna.netnih.govbangor.ac.uk In anaerobic protozoa like Trichomonas vaginalis and Giardia lamblia, this involves the downregulation of pathways involving pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) and ferredoxin, which possess the low redox potential necessary to reduce the drug. nih.govuq.edu.au Similarly, in the bacterium Helicobacter pylori, mutations in genes encoding nitroreductases, such as rdxA (oxygen-insensitive NADPH nitroreductase) and frxA (NADPH flavin oxidoreductase), are linked to metronidazole (B1676534) resistance. nih.gov

Genetic Mutations: Specific gene mutations are a common cause of resistance. In H. pylori, alterations in the rdxA gene can lead to little or no drug activation. kdna.net In Trichomonas species, the loss of essential hydrogenosomal proteins required for metronidazole activation results in decreased susceptibility. kdna.net

Presence of nim Genes: In some anaerobic bacteria, such as Bacteroides species, resistance can be mediated by nim genes. rsdjournal.orgnih.gov These genes encode nitroimidazole reductases that can convert the nitroimidazole drug into a non-toxic amine derivative, effectively deactivating it. nih.gov There are currently eleven known nim genes (nimA–nimK). nih.gov

Altered Cellular Redox Systems: In T. vaginalis, resistance has been linked to the differential expression of enzymes involved in energy production and antioxidant defenses. nih.gov Reduced expression of enzymes like thioredoxin reductase and flavin reductase, which participate in drug activation and disrupt the cellular redox system, is implicated in resistance. nih.gov

Resistance can be classified as either aerobic (clinical resistance observed in vivo) or anaerobic (often induced in a laboratory setting). nih.govmdpi.com Aerobic resistance is the more commonly encountered form and may be a precursor to the development of high-level anaerobic resistance. nih.gov

Table 1: Molecular Mechanisms of Nitroimidazole Resistance in Various Pathogens

| Pathogen | Proposed Mechanism of Resistance | Key Genes/Proteins Involved |

|---|---|---|

| Trichomonas vaginalis | Decreased drug activation due to loss/downregulation of hydrogenosomal proteins. kdna.netnih.gov Altered expression of enzymes in energy metabolism and antioxidant defense. nih.govmdpi.com | Pyruvate:ferredoxin oxidoreductase (PFOR), Ferredoxin, Thioredoxin reductase, Flavin reductase. nih.govuq.edu.au |

| Giardia lamblia | Downregulation of drug activation pathways. uq.edu.au Altered activity of nitroreductases. nih.govdovepress.com | Pyruvate:ferredoxin oxidoreductase (PFOR), Ferredoxin, Giardia lamblia nitroreductase 1 (GlNR1). uq.edu.aunih.govdovepress.com |

| Tritrichomonas foetus | Differences in the regulation of internal redox systems. bohrium.com | Not explicitly detailed in provided sources. |

| Helicobacter pylori | Inactivation of nitroreductases due to gene mutations, leading to lack of drug activation. kdna.netnih.gov | rdxA (oxygen-insensitive NADPH nitroreductase), frxA (NADPH flavin oxidoreductase). nih.gov |

Analysis of Cross-Resistance Patterns within the Nitroimidazole Class

A significant concern in the clinical management of infections is the phenomenon of cross-resistance, where resistance to one nitroimidazole drug confers resistance to other drugs within the same class. uq.edu.au This is common among nitroimidazoles because they generally share the same mode of action, requiring activation by similar enzymatic pathways. mdpi.com

Studies have documented cross-resistance among various nitroimidazoles in different pathogens:

In Trichomonas vaginalis, resistance to metronidazole is frequently associated with cross-resistance to other 5-nitroimidazoles like tinidazole (B1682380) and secnidazole. nih.govmdpi.com Clinical isolates with high-level resistance to metronidazole often show concurrent high-level resistance to tinidazole. nih.gov

In Trichomonas gallinae, the causative agent of avian trichomonosis, strains have been identified that are resistant to multiple nitroimidazole drugs, including ronidazole (B806), carnidazole (B1668451), and metronidazole. nih.govnih.govresearchgate.net The sequential and often prophylactic use of these drugs in birds, such as racing pigeons, is believed to contribute to the emergence of these multi-drug resistant isolates. nih.govresearchgate.net

In Giardia lamblia, there is substantial evidence of cross-resistance among nitro compounds in laboratory-induced resistant strains. nih.govdovepress.com

The prevalence of resistance can vary between different nitroimidazoles. For instance, in T. vaginalis, the rate of resistance to metronidazole (ranging from 2.2% to 9.6%) is generally higher than that reported for tinidazole (0% to 2%). nih.govmdpi.comresearchgate.net However, the shared activation mechanisms mean that high-level resistance to one compound often compromises the efficacy of others. mdpi.com

Table 2: Observed Cross-Resistance in Pathogens to Nitroimidazole Drugs

| Pathogen | Drug 1 (Primary Resistance) | Cross-Resistant To |

|---|---|---|

| Trichomonas vaginalis | Metronidazole nih.govmdpi.com | Tinidazole, Secnidazole. nih.govmdpi.com |

| Trichomonas gallinae | Ronidazole nih.gov | Carnidazole, Metronidazole. nih.gov |

| Trichomonas gallinae | Dimetridazole nih.gov | Ronidazole, Carnidazole, Metronidazole. nih.gov |

| Giardia lamblia | Metronidazole nih.govdovepress.com | Other nitro compounds (e.g., Tinidazole). nih.govdovepress.com |

Advanced Analytical Methodologies for Carnidazole Hydrochloride Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of carnidazole (B1668451) residues in various biological samples. Its high selectivity and sensitivity allow for the detection and quantification of trace amounts of the compound, which is critical for residue monitoring in food products of animal origin.

Quantitative Determination in Animal Biological Matrices (e.g., Plasma, Muscle, Egg)

The ability to accurately quantify carnidazole in diverse and complex biological matrices is essential for pharmacokinetic studies and food safety monitoring. LC-MS/MS methods have been developed and validated for this purpose across several key animal-derived products.

Muscle Tissue: A sensitive multi-residue method (MRM) using LC-MS/MS was developed for the screening, determination, and confirmation of seven nitroimidazoles, including carnidazole, in turkey muscle tissue. The procedure involves extraction with a solvent and an alkali salt, followed by solid-phase extraction (SPE) for sample cleanup and concentration nih.gov. While the method successfully detected and confirmed the presence of carnidazole, accurate quantification for this specific compound proved challenging under the validated conditions nih.gov.

Eggs: For the analysis of eggs, a rapid confirmatory method has been validated for the simultaneous identification and quantification of 11 nitroimidazoles, including carnidazole. The sample preparation involves an extraction with acetonitrile (B52724), with sodium chloride added to help remove matrix contaminants, followed by a liquid-liquid wash with hexane. The reconstituted samples are then analyzed by LC-MS/MS. This method demonstrates high precision and accuracy, with decision limits (CCα) and detection capabilities (CCβ) established in the low microgram per kilogram (μg/kg) range.

Plasma: LC-MS/MS is a standard and robust technique for quantifying drug compounds in plasma. For related nitroimidazoles like ornidazole (B1677491), a novel LC-MS/MS assay was developed for simultaneous determination of the parent drug and its main metabolites in human plasma nih.gov. The sample preparation is often straightforward, involving protein precipitation with acetonitrile nih.gov. Such methodologies, validated according to regulatory guidelines, are successfully applied to pharmacokinetic studies and demonstrate the suitability of LC-MS/MS for analyzing carnidazole in plasma nih.govmdpi.commdpi.com.

Table 1: Summary of LC-MS/MS Methodologies for Carnidazole Determination

| Matrix | Sample Preparation | Key Findings & Validation Parameters |

|---|---|---|

| Turkey Muscle | Solvent/alkali salt extraction, Solid-Phase Extraction (SPE) cleanup. | Method validated for screening and confirmation of carnidazole at concentrations ≥ 0.05 ng/g. Accurate quantification was not achieved for carnidazole nih.gov. |

| Eggs | Acetonitrile extraction, NaCl addition, Hexane wash. | Validated for simultaneous quantification of 11 nitroimidazoles. CCα and CCβ values in the low μg/kg range. Accuracy: 87.2-106.2%. Precision (%CV): 3.7-11.3% amanote.com. |

| Plasma | Protein precipitation with acetonitrile. | A well-established approach for nitroimidazoles. Methods are validated according to FDA and EMA guidelines for pharmacokinetic studies nih.gov. |

Development and Validation of Multiresidue Methods

The development of multiresidue methods (MRMs) is a significant advancement in analytical efficiency, allowing for the simultaneous detection of a wide range of veterinary drugs from different classes in a single analytical run. Carnidazole is frequently included in the scope of these methods.

These comprehensive methods are designed to be robust and applicable across various matrices. For instance, an analytical program for game meats (bison, deer, elk, and rabbit) was developed to test for 112 different veterinary drugs, including the nitroimidazole class acs.org. The sample preparation typically involves a simple solvent extraction followed by dispersive solid-phase extraction (dSPE) for cleanup acs.org. The subsequent analysis by LC-MS/MS often uses rapid polarity switching to detect both positive and negative ions in one run acs.org.

Validation of these MRMs is performed according to stringent international guidelines, such as those from the Codex Alimentarius or EU Commission Decision 2002/657/EC sigmaaldrich.com. Key validation parameters include selectivity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision (repeatability and reproducibility) nih.gov. The goal is to ensure that the method is fit for its purpose, providing reliable screening and quantification at or below established regulatory limits. For many compounds, these methods achieve quantification limits of less than 10 ng/g researchgate.net.

Micellar Electrokinetic Chromatography (MEKC) Coupled with Dispersive Liquid-Liquid Microextraction (DLLME)

A greener and more cost-effective alternative to traditional chromatographic methods is the combination of Dispersive Liquid-Liquid Microextraction (DLLME) with Micellar Electrokinetic Chromatography (MEKC). This coupled technique has been successfully applied to the analysis of 5-nitroimidazole compounds in aqueous samples nih.gov.

The process begins with DLLME, a sample preparation technique where a mixture of an extraction solvent and a dispersive solvent is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for the rapid transfer of analytes from the sample into the extraction solvent. Factors optimized for this process include the nature and volume of the solvents, sample pH, and salt concentration to enhance extraction efficiency.

Following extraction, the analyte-rich solvent is analyzed by MEKC. In this technique, a surfactant is added to the buffer above its critical micelle concentration, forming micelles. These micelles act as a pseudo-stationary phase, allowing for the separation of neutral analytes like carnidazole based on their partitioning between the micelles and the aqueous buffer. To enhance sensitivity, an on-line preconcentration technique known as sweeping can be employed, where the sample is prepared in a buffer without micelles, leading to a "sweeping" and focusing of the analytes at the front of the micellar zone. This combined DLLME-MEKC approach provides a powerful tool for nitroimidazole analysis, achieving detection limits in the low μg/L range nih.gov.

Spectroscopic and Diffraction Techniques for Advanced Structural Characterization

Beyond quantification, understanding the solid-state structure and molecular characteristics of carnidazole is crucial for pharmaceutical development. Advanced spectroscopic and diffraction techniques provide this fundamental information.

Laser Microprobe Mass Spectrometry (LAMMA)

Laser Microprobe Mass Spectrometry (LAMMA), also known as Laser Desorption/Ionization Mass Spectrometry, is a technique used for the micro-analysis of both organic and inorganic substances with high spatial resolution nih.gov. It utilizes a focused, high-power laser to ionize a small, localized area of a sample. The resulting ions are then analyzed by a mass spectrometer, providing information about the elemental and molecular composition of that specific region nih.gov. While specific published applications of LAMMA for carnidazole hydrochloride are not prominent, the technique's principles are well-suited for its characterization. It could be used to analyze the distribution of the drug within a formulated product or to study its fragmentation patterns, offering insights into its molecular structure.

Synchrotron X-ray Powder Diffraction for Crystalline Form Analysis

The existence of different crystalline forms, or polymorphs, is a critical aspect of pharmaceutical science, as different polymorphs can exhibit varying physical properties. Synchrotron X-ray Powder Diffraction (XRPD) is a powerful, high-resolution technique used to analyze the crystal structure of materials that are not available as single crystals.

This technique has been instrumental in characterizing a second polymorphic form (Form II) of carnidazole cambridge.orgcambridge.org. Researchers turned to synchrotron XRPD because attempts to grow single crystals of Form II suitable for conventional X-ray diffraction were unsuccessful cambridge.orgcambridge.org. The high-resolution data obtained from the synchrotron source allowed for the determination of the unit cell dimensions and crystal structure of this polymorph cambridge.orgnih.gov. It was determined that Carnidazole Form II crystallizes in the monoclinic space group P2(1)/n nih.gov. This detailed structural information is vital for understanding the physicochemical properties of carnidazole and ensuring the consistency of the solid form used in pharmaceutical applications.

Table 2: Crystallographic Data for Carnidazole Polymorphic Form II from Synchrotron XRPD

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | cambridge.org |

| Space Group | P2(1)/n | nih.gov |

| a | 13.915(4) Å | nih.gov |

| b | 8.095(2) Å | nih.gov |

| c | 10.649(3) Å | nih.gov |

| β | 110.83(1)° | nih.gov |

| Volume (V) | 1121.1(5) ų | nih.gov |

| Molecules per unit cell (Z) | 4 | nih.gov |

Electrochemical Methods for Detection and Analysis

Electrochemical methods offer highly sensitive and selective approaches for the analysis of electroactive compounds like this compound. The analytical utility stems from the presence of the nitro group (-NO₂) on the imidazole (B134444) ring, which is readily reducible at an electrode surface. scispace.com This electrochemical reduction provides a measurable electrical signal (current) that is proportional to the concentration of the compound.

The fundamental mechanism involves the electrochemical reduction of the 5-nitroimidazole moiety. scispace.com In aqueous solutions, this process is complex but typically involves an initial four-electron, four-proton step to form a hydroxylamine (B1172632) derivative. This intermediate can then be further reduced to an amine. researchgate.net The specific potential at which this reduction occurs depends on factors like the pH of the supporting electrolyte and the type of working electrode used. nih.govnih.gov

Several voltammetric techniques have been developed for the analysis of nitroimidazole drugs, including Carnidazole. researchgate.net

Differential-Pulse Polarography (DPP) / Differential-Pulse Voltammetry (DPV): These techniques enhance sensitivity by applying voltage pulses and sampling the current just before and at the end of the pulse. This method effectively minimizes background currents, resulting in well-defined peaks and lower detection limits. For the related compound tinidazole (B1682380), DPP has been used for quantification in pharmaceutical tablets over a range of 0.03-7.30 µg/mL. researchgate.netnih.gov

Cyclic Voltammetry (CV): CV is primarily used to study the electrochemical behavior and reaction mechanisms of compounds. By scanning the potential and observing the resulting current, researchers can determine the reversibility of the reduction process and investigate the role of proton involvement and adsorption phenomena at the electrode surface. nih.gov

Adsorptive Stripping Voltammetry (AdSV): This highly sensitive technique involves a preconcentration step where the analyte is adsorbed onto the working electrode surface before the voltammetric scan is performed. This accumulation step significantly lowers the detection limits. For metronidazole (B1676534), square wave adsorptive stripping voltammetry using a carbon fiber microdisk electrode achieved a detection limit of 5 x 10⁻⁷ mol dm⁻³. soton.ac.uk

These electrochemical methods are valued for their rapid analysis times, high sensitivity, and relatively low cost. nih.gov

| Analyte | Technique | Working Electrode | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|---|

| Tinidazole | Differential-Pulse Polarography (DPP) | Dropping Mercury Electrode | 0.03 - 7.30 µg/mL | Not Specified. researchgate.netnih.gov |

| Metronidazole | Square Wave Adsorptive Stripping Voltammetry (SW-AdSV) | Carbon Fiber Microdisk Electrode | Not Specified | 5 x 10⁻⁷ M. soton.ac.uk |

| Metronidazole | Square Wave Voltammetry (SWV) | Carbon Paste Electrode | 1.0 x 10⁻⁶ - 5.0 x 10⁻⁴ M | 2.97 x 10⁻⁷ M. nih.gov |

| Secnidazole, Metronidazole, Tinidazole | Anodic Stripping Differential Pulse Voltammetry | DNA-Biosensor (Glassy Carbon Electrode) | Not Specified | Not Specified. scispace.com |

Exploration of Carnidazole Hydrochloride Derivatives and Analogs

Rational Design and Synthesis of Novel Nitroimidazole Derivatives

The rational design of new nitroimidazole derivatives is a strategic process aimed at optimizing the therapeutic properties of the parent compound. This process often involves computational modeling and a deep understanding of the target's biological environment. The synthesis of these novel derivatives then brings the theoretical designs to life, creating new chemical entities for biological evaluation.

The core of this design process often revolves around the nitroimidazole scaffold, which is a critical component for the biological activity of this class of compounds. nih.govbrieflands.com Scientists have explored modifications at various positions of the imidazole (B134444) ring to modulate the electronic and steric properties of the molecule, which in turn can influence its biological activity. For instance, the introduction of different substituents on the imidazole nitrogen has been a key strategy in the design of new derivatives. brieflands.comresearchgate.net

The synthesis of these rationally designed compounds involves multi-step chemical processes. A common approach begins with a commercially available nitroimidazole, which then undergoes a series of reactions to introduce the desired functional groups. nih.gov For example, new 4-nitroimidazole (B12731) derivatives have been synthesized by reacting a precursor with various aryl piperazines, tetrazole, and 1,3,4-thiadiazole (B1197879) moieties. researchgate.net The synthesis of 5-nitroimidazole derivatives has also been a significant area of research, with new compounds being created to investigate their potential against various pathogens. brieflands.comhumanjournals.combrieflands.com

Researchers have also focused on creating fused nitroimidazole systems, where the imidazole ring is part of a larger, more rigid structure. This approach has led to the development of bicyclic nitroimidazoles, which have shown promising activity. researchgate.netnih.gov The synthesis of these complex molecules requires sophisticated chemical techniques to construct the fused ring systems with the correct stereochemistry.

Structure-Activity Relationship (SAR) Exploration in Derivative Development

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. For nitroimidazole derivatives, extensive SAR studies have been conducted to identify the key structural features required for their therapeutic effects. researchgate.netnih.gov

One of the most critical factors in the SAR of nitroimidazoles is the position of the nitro group on the imidazole ring. It has been observed that 2-nitroimidazoles and 5-nitroimidazoles can exhibit different biological activity profiles. nih.gov For instance, 2-nitroimidazoles generally have a higher reduction potential than 5-nitroimidazoles, which can make them more readily activated under certain biological conditions. nih.gov

Systematic modifications of the nitroimidazole scaffold and analysis of the resulting changes in biological activity have allowed researchers to build comprehensive SAR models. These models are invaluable for the rational design of new derivatives with improved potency and selectivity.

| Structural Modification | Impact on Biological Activity |

| Position of Nitro Group | 2-nitroimidazoles and 5-nitroimidazoles can have different activity profiles. nih.gov |

| Substituent at 2-position | The nature of the substituent can significantly influence biological activity. researchgate.net |

| Side Chain on Imidazole Nitrogen | The properties of the side chain affect solubility, distribution, and target affinity. |

| Lipophilicity of Side Chain | Increased lipophilicity can enhance the activity of certain nitroimidazole classes. nih.govnih.gov |

| Fused Ring Systems | Creating bicyclic structures can lead to compounds with enhanced potency. researchgate.net |

Identification and Optimization of Analogues with Enhanced Biological Profiles

The insights gained from SAR studies are directly applied to the identification and optimization of analogues with enhanced biological profiles. The goal of this optimization process is to develop new compounds that are more effective, have better solubility, or possess other desirable properties compared to the parent compound.

One strategy for optimization involves the replacement of certain chemical groups with others that are predicted to improve the molecule's properties. For example, replacing a phenyl ring with a pyridine (B92270) ring in some bicyclic nitroimidazole analogs has been shown to improve solubility. nih.gov This is a significant advantage, as poor solubility can be a major hurdle in drug development.

Another approach to optimization is to extend or modify the linker region between the core nitroimidazole scaffold and a terminal hydrophobic group. nih.gov This can lead to significant improvements in potency by allowing for better interaction with the biological target. The introduction of different functional groups, such as amides or sulfonamides, can also be used to fine-tune the electronic and steric properties of the molecule for optimal activity.

Through these iterative cycles of design, synthesis, and testing, researchers have been able to identify several nitroimidazole analogues with significantly improved biological profiles. For example, certain derivatives have shown potent activity against various strains of bacteria, including those that are resistant to existing drugs. researchgate.netresearchgate.net The continuous effort to optimize these compounds holds great promise for the development of new and more effective therapeutic agents.

| Analog | Modification | Enhanced Biological Profile |

| Bicyclic Nitroimidazoles with Pyridine Ring | Replacement of a phenyl ring with a pyridine ring. nih.gov | Improved solubility. nih.gov |

| Nitroimidazole Analogs with Extended Linkers | Extension of the linker between the core and a hydrophobic group. nih.gov | Significant improvements in potency. nih.gov |

| 4-Nitroimidazole with Tetrazole Moiety | Introduction of a tetrazole group. researchgate.net | Potent activity against certain bacterial strains. researchgate.net |

Q & A

Q. What are the validated analytical methods for quantifying Carnidazole hydrochloride in experimental formulations?

To ensure accurate quantification, researchers should employ high-performance liquid chromatography (HPLC) with UV detection, validated per ICH guidelines for specificity, linearity, precision, and accuracy. For example, a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 1.0 mL/min and detection at 254 nm has been used for similar nitroimidazole derivatives . Method validation must include spike-and-recovery experiments in biological matrices (e.g., plasma) to assess matrix effects.

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

Stability protocols should follow accelerated testing guidelines (e.g., 40°C/75% RH for 6 months) and stress testing (e.g., 0.1N HCl/NaOH for hydrolysis, UV light for photodegradation). Analytical endpoints include purity loss via HPLC and degradation product identification using LC-MS. For pH-dependent stability, use buffer systems spanning physiological ranges (pH 1.2–7.4) to simulate gastrointestinal conditions .

Q. What in vitro models are appropriate for preliminary assessment of this compound’s antiparasitic activity?

Use protozoan cultures (e.g., Trichomonas vaginalis or Entamoeba histolytica) in anaerobic conditions with serial dilutions of the compound. Calculate IC₅₀ values via ATP-based luminescence assays. Include metronidazole as a positive control to benchmark efficacy .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Conflicting reports on nitroreductase-dependent vs. redox-independent mechanisms require comparative studies using:

Q. What experimental strategies mitigate this compound’s cytotoxicity in mammalian cell lines?

- Co-administration with antioxidants : Test NAC (N-acetylcysteine) to scavenge reactive metabolites.

- Liposomal encapsulation : Evaluate drug-loaded nanoparticles for selective uptake in parasites vs. host cells.

- Transcriptomic profiling : Use RNA-seq to identify off-target pathways activated in human hepatocytes .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic bridging : Compare plasma/tissue concentrations with in vitro IC₅₀ values.

- Host-microbiome interactions : Analyze fecal samples for nitroreductase-producing bacteria that metabolize the drug.

- Dose fractionation studies : Test whether efficacy improves with divided doses vs. bolus administration .

Q. What statistical methods are recommended for analyzing dose-response synergies in combinatorial therapies?

Use the Chou-Talalay combination index (CI) method with CompuSyn software. Design experiments with fixed-ratio dilutions (e.g., 1:1, 1:2) of Carnidazole and adjunct agents (e.g., albendazole). Validate synergy via 3D spheroid models to mimic tissue penetration barriers .

Q. How can researchers optimize formulation stability for long-term storage of this compound?

- Lyophilization : Assess residual moisture (<1%) and reconstitution time.

- Excipient screening : Test bulking agents (mannitol, trehalose) and antioxidants (BHT) via DOE (design of experiments).

- Solid-state characterization : Use XRD and DSC to monitor polymorphic transitions during stress testing .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

Q. How should researchers validate target engagement in parasitic organisms?

- Chemical proteomics : Use clickable photoaffinity probes to capture drug-protein adducts for LC-MS/MS identification.

- CRISPR interference (CRISPRi) : Knock down putative targets and assess resistance phenotypes .

Data Interpretation and Reporting

Q. What frameworks address ethical considerations in preclinical studies involving this compound?

- 3Rs principle : Refine animal models using imaging (e.g., IVIS) to minimize sample sizes.

- FAIR data standards : Ensure raw datasets (spectra, dose-response curves) are Findable, Accessible, Interoperable, and Reusable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.